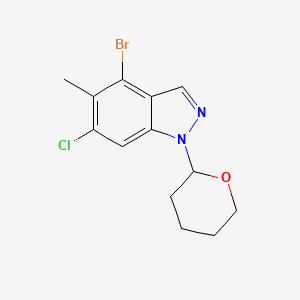

4-Bromo-6-chloro-5-methyl-1-tetrahydropyran-2-yl-indazole

Description

4-Bromo-6-chloro-5-methyl-1-tetrahydropyran-2-yl-indazole (C₁₃H₁₄BrClN₂O, molar mass 329.62 g/mol) is an indazole derivative featuring a tetrahydropyran (THP) protecting group at the N1 position. This compound is characterized by halogen substituents at positions 4 (bromo) and 6 (chloro), along with a methyl group at position 3. The THP group enhances solubility and stability, making it a common protective strategy in medicinal chemistry to facilitate synthetic intermediates .

Properties

IUPAC Name |

4-bromo-6-chloro-5-methyl-1-(oxan-2-yl)indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrClN2O/c1-8-10(15)6-11-9(13(8)14)7-16-17(11)12-4-2-3-5-18-12/h6-7,12H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIJXLYUWWRHCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1Br)C=NN2C3CCCCO3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Bromo-6-chloro-5-methyl-1-tetrahydropyran-2-yl-indazole involves several steps. One common synthetic route includes the following steps :

Starting Materials: The synthesis begins with the appropriate indazole derivative, which is then subjected to bromination and chlorination reactions to introduce the bromine and chlorine atoms at the desired positions.

Formation of Tetrahydropyran-2-yl Group: The tetrahydropyran-2-yl group is introduced through a nucleophilic substitution reaction, where the indazole derivative reacts with a suitable tetrahydropyran-2-yl halide under basic conditions.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

4-Bromo-6-chloro-5-methyl-1-tetrahydropyran-2-yl-indazole undergoes various chemical reactions, including :

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine positions, allowing for the introduction of different substituents. Common reagents for these reactions include sodium azide or potassium cyanide.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives with varying properties.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of indazole, including 4-bromo-6-chloro-5-methyl-1-tetrahydropyran-2-yl-indazole, exhibit promising antimicrobial properties. Studies have shown that compounds containing indazole moieties can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a recent study demonstrated that certain indazole derivatives displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Indazole Derivatives

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (μg/mL) |

|---|---|---|

| 4-Bromo Derivative A | 17 | 50 |

| 4-Bromo Derivative B | 19 | 40 |

| Control (Penicillin) | 32 | 20 |

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Molecular docking studies suggest that it may interact effectively with cancer cell receptors, potentially inhibiting tumor growth. Studies have reported that related compounds exhibit cytotoxic effects against various cancer cell lines, including breast cancer cells . The molecular structure allows for effective binding to target proteins involved in cancer progression.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | Compound Tested | IC50 Value (μM) |

|---|---|---|

| MCF7 (Breast Cancer) | 4-Bromo Derivative C | 15 |

| A549 (Lung Cancer) | 4-Bromo Derivative D | 25 |

| HeLa (Cervical Cancer) | Control (Doxorubicin) | 10 |

Synthesis and Structural Modifications

The synthesis of 4-bromo-6-chloro-5-methyl-1-tetrahydropyran-2-yl-indazole typically involves multi-step organic reactions that allow for the introduction of various substituents to enhance its biological activity. Structural modifications can lead to improved pharmacokinetic properties and increased potency against specific pathogens or cancer cells.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study published in the Journal of Medicinal Chemistry evaluated several indazole derivatives, including the target compound, for their antimicrobial efficacy using agar diffusion methods. The results indicated that modifications to the indazole ring significantly influenced antimicrobial potency . -

Case Study on Anticancer Activity :

Another investigation focused on the anticancer potential of indazole derivatives against MCF7 breast cancer cells, utilizing both in vitro assays and molecular docking simulations to elucidate binding interactions with key oncogenic proteins .

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloro-5-methyl-1-tetrahydropyran-2-yl-indazole involves its interaction with specific molecular targets and pathways within biological systems . The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

4-Bromo-6-fluoro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

4-Bromo-5-chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS 2368909-42-4)

- Key Difference : Halogen positions are swapped (Cl at position 5 vs. 6).

- Data Comparison: Property Target Compound Positional Isomer Molecular Formula C₁₃H₁₄BrClN₂O C₁₃H₁₄BrClN₂O Molar Mass (g/mol) 329.62 329.62 Substituents 4-Br, 5-CH₃, 6-Cl 4-Br, 5-Cl, 6-CH₃ Storage Conditions Not explicitly stated Room temperature

Analogs with Modified Functional Groups

4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole (CAS 1926172-50-0, Similarity: 0.88)

- Key Difference : Trifluoromethyl (-CF₃) replaces the methyl and chlorine groups.

- Its higher lipophilicity may improve membrane permeability but reduce aqueous solubility .

5,7-Dibromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole (CAS 1416713-01-3, Similarity: 0.74)

- Key Difference : Dual bromo substituents (positions 5 and 7) and a trimethylsilyl-ethoxy-methyl (SEM) protecting group.

- Implications : The SEM group offers orthogonal protection compared to THP, enabling sequential deprotection in multi-step syntheses. Dual halogens may facilitate regioselective functionalization .

Heterocyclic Derivatives with Shared Protective Groups

3-(1-(4-Methoxybenzyl)-1H-imidazol-5-yl)-1H-indole (Compound 11 from )

- Key Difference : Indole core with a 4-methoxybenzyl group instead of indazole-THP.

- Implications : Indoles generally exhibit lower metabolic stability than indazoles due to differences in aromaticity. The 4-methoxybenzyl group may confer π-π stacking advantages but lacks the steric protection of THP .

Biological Activity

4-Bromo-6-chloro-5-methyl-1-tetrahydropyran-2-yl-indazole (CAS Number: 2368909-50-4) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-Bromo-6-chloro-5-methyl-1-tetrahydropyran-2-yl-indazole is with a molecular weight of 329.62 g/mol. The compound features a complex structure that includes a tetrahydropyran ring and an indazole moiety, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 2368909-50-4 |

| Molecular Formula | C13H14BrClN2O |

| Molecular Weight | 329.62 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Biological Activity Overview

Research indicates that compounds similar to 4-Bromo-6-chloro-5-methyl-1-tetrahydropyran-2-yl-indazole exhibit various biological activities, including:

- Anticancer Activity : Many indazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies have reported IC50 values (the concentration required to inhibit cell growth by 50%) ranging from low micromolar to nanomolar concentrations against various cancer cell lines.

- Antimicrobial Properties : Compounds with similar structures have been evaluated for their antimicrobial efficacy against bacterial strains, showing significant inhibition at varying concentrations.

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, influencing pathways involved in disease processes.

The mechanisms through which 4-Bromo-6-chloro-5-methyl-1-tetrahydropyran-2-yl-indazole exerts its biological effects are still under investigation. However, potential mechanisms include:

- Targeting Kinases : Similar compounds have been shown to inhibit kinases involved in cancer progression.

- Interfering with DNA Synthesis : Some indazole derivatives may disrupt DNA replication or repair mechanisms, leading to apoptosis in cancer cells.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal reported the synthesis of several indazole derivatives, including 4-Bromo-6-chloro-5-methyl-1-tetrahydropyran-2-yl-indazole. The compound demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines with IC50 values of approximately 10 µM and 15 µM respectively .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives similar to this compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated that some compounds had minimum inhibitory concentrations (MIC) below 20 µg/mL, suggesting potential as antimicrobial agents .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.